molecular formula C25H28N4O2 B2782463 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-ethyl-N-phenylacetamide CAS No. 1251547-44-0

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-ethyl-N-phenylacetamide

Cat. No.: B2782463
CAS No.: 1251547-44-0
M. Wt: 416.525
InChI Key: YPRKANCQUMAHOJ-UHFFFAOYSA-N
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Description

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-ethyl-N-phenylacetamide is an intriguing compound known for its structural complexity and potential applications. Its unique arrangement of functional groups makes it a subject of interest in various scientific fields, from medicinal chemistry to industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-ethyl-N-phenylacetamide involves several steps. Typically, it starts with the condensation of specific aromatic aldehydes with an amine derivative, leading to the formation of a Schiff base. Subsequent cyclization under controlled conditions produces the tetrahydropyrido[4,3-d]pyrimidin core. The final step involves acylation with ethyl phenylacetate in the presence of a suitable catalyst.

Industrial Production Methods: Scaling up the synthesis for industrial production requires optimization of each step. Efficient catalysts, solvents, and reaction conditions are crucial to ensure high yield and purity. Employing continuous flow chemistry could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically affecting its methyl or benzyl groups.

  • Reduction: Reduction processes may target the carbonyl group within its structure, altering the oxo functionality.

  • Substitution: Various substitution reactions, particularly nucleophilic substitutions, can occur at the aromatic or heterocyclic rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

  • Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or chlorinating agents.

Major Products Formed:

  • Oxidation products often involve benzyl group transformations.

  • Reduction yields may lead to alcohol derivatives.

  • Substitution reactions can introduce various functional groups, enhancing the compound's versatility.

Scientific Research Applications

Chemistry: As a synthetic intermediate, this compound serves as a building block for more complex molecules, aiding in the development of novel pharmaceuticals.

Biology: In biological research, it can be used to study enzyme interactions due to its structural similarity to natural substrates.

Industry: Industrially, it may be utilized in the synthesis of specialty chemicals or materials with advanced properties.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets. Its mechanism of action often involves binding to active sites of enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme catalysis or alteration of signal transduction processes.

Comparison with Similar Compounds

  • 2-(2,6-dimethylphenyl)-N-ethyl-N-phenylacetamide

  • 2-(6-ethyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

  • 2-(6-benzyl-2,4-dimethyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-ethyl-N-phenylacetamide

Its uniqueness lies in its benzyl substitution, contributing to distinct biological and chemical properties that other similar compounds may not possess.

Properties

IUPAC Name

2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-3-28(21-12-8-5-9-13-21)24(30)18-29-19(2)26-23-14-15-27(17-22(23)25(29)31)16-20-10-6-4-7-11-20/h4-13H,3,14-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRKANCQUMAHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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